molecular formula C45H74O2 B10824280 Desmosteryl Linoleate

Desmosteryl Linoleate

Cat. No.: B10824280
M. Wt: 647.1 g/mol
InChI Key: KRNRQFPNZYCUMQ-UHFFFAOYSA-N
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Description

Desmosteryl linoleate is an ester form of desmosterol, a precursor in the biosynthesis of cholesterol. It is formed by the esterification of desmosterol with linoleic acid. Desmosterol itself is a key intermediate in the cholesterol biosynthesis pathway, converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmosteryl linoleate can be synthesized through the esterification of desmosterol with linoleic acid. This reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to isolate the ester product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of desmosterol with linoleic acid in the presence of a suitable catalyst. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or distillation methods .

Chemical Reactions Analysis

Types of Reactions: Desmosteryl linoleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Desmosteryl linoleate has several applications in scientific research:

Mechanism of Action

Desmosteryl linoleate exerts its effects primarily through its role in cholesterol biosynthesis. It is converted to cholesterol by the enzyme ∆24-dehydro cholesterol reductase (DHCR24). This conversion is crucial for maintaining cellular cholesterol levels and ensuring proper cell membrane function. The molecular targets involved include enzymes and pathways related to lipid metabolism and cholesterol homeostasis .

Comparison with Similar Compounds

    Desmosteryl Palmitate: Another ester of desmosterol, formed with palmitic acid.

    Cholesteryl Linoleate: An ester of cholesterol with linoleic acid.

    Desmosteryl Oleate: An ester of desmosterol with oleic acid

Comparison: Desmosteryl linoleate is unique due to its specific esterification with linoleic acid, which imparts distinct biochemical properties. Compared to desmosteryl palmitate and desmosteryl oleate, this compound has different solubility and reactivity profiles, making it suitable for specific research and industrial applications .

Properties

Molecular Formula

C45H74O2

Molecular Weight

647.1 g/mol

IUPAC Name

[10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadeca-9,12-dienoate

InChI

InChI=1S/C45H74O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,23,26,36,38-42H,7-10,13,16-22,24-25,27-34H2,1-6H3

InChI Key

KRNRQFPNZYCUMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCC=C(C)C)C)C

Origin of Product

United States

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